N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458884
InChI: InChI=1S/C16H27N3/c1-18(12-10-17)14-16-9-5-6-11-19(16)13-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14,17H2,1H3
SMILES: CN(CCN)CC1CCCCN1CC2=CC=CC=C2
Molecular Formula: C16H27N3
Molecular Weight: 261.41 g/mol

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine

CAS No.:

Cat. No.: VC13458884

Molecular Formula: C16H27N3

Molecular Weight: 261.41 g/mol

* For research use only. Not for human or veterinary use.

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine -

Specification

Molecular Formula C16H27N3
Molecular Weight 261.41 g/mol
IUPAC Name N'-[(1-benzylpiperidin-2-yl)methyl]-N'-methylethane-1,2-diamine
Standard InChI InChI=1S/C16H27N3/c1-18(12-10-17)14-16-9-5-6-11-19(16)13-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14,17H2,1H3
Standard InChI Key GYAOKASOWLQRPJ-UHFFFAOYSA-N
SMILES CN(CCN)CC1CCCCN1CC2=CC=CC=C2
Canonical SMILES CN(CCN)CC1CCCCN1CC2=CC=CC=C2

Introduction

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine is a synthetic compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with a benzyl group and an ethylenediamine moiety, contributing to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry and pharmacology due to its diverse chemical reactivity and biological activity.

Synthesis

The synthesis of N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine typically involves several steps, though specific detailed protocols are not widely documented in reliable sources. Generally, such syntheses involve reactions that efficiently produce the desired compound with high yields.

Biological Activity and Potential Applications

Research indicates that N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine exhibits significant biological activity, particularly in relation to receptor interactions. It may act as an agonist or antagonist at specific receptors, influencing biochemical pathways crucial for therapeutic effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders or enhancing cognitive functions.

Potential ApplicationDescription
Neurological DisordersModulation of neurotransmitter systems
Cognitive EnhancementPotential for enhancing cognitive functions

Mechanism of Action

The mechanism of action for N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine primarily involves its role as an inhibitor of protein arginine methyltransferases. By inhibiting these enzymes, the compound disrupts the methylation of arginine residues on target proteins, which can alter their function and interactions within cellular pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine. For example:

Compound NameUnique Features
N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamineContains a cyclopropyl group instead of an ethylene moiety
N1-(4-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamineFeatures an isopropyl substitution affecting steric properties
N1-(3-benzylpiperidin-4-yl)-N1-methylethane-1,2-diamineVariation in benzyl position alters receptor interaction profiles

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